2-(4-Bromobenzylidene)malononitrile
Overview
Description
2-(4-Bromobenzylidene)malononitrile is an organic compound with the molecular formula C10H5BrN2. It is a derivative of benzylidenemalononitrile, where a bromine atom is substituted at the para position of the benzylidene ring. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-(4-Bromobenzylidene)malononitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of 4-bromobenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine, pyridine, or ammonium acetate. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid catalysts, such as hydrotalcites, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromobenzylidene)malononitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to the corresponding benzylidene derivative using reducing agents like sodium borohydride.
Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or organic solvents
Major Products Formed:
Nucleophilic Substitution: Substituted benzylidene derivatives.
Reduction: Benzylidene derivatives.
Oxidation: Cleaved products, such as carboxylic acids or aldehydes
Scientific Research Applications
2-(4-Bromobenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzylidene)malononitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzylidenemalononitrile: The parent compound without the bromine substitution.
2-(4-Chlorobenzylidene)malononitrile: A similar compound with a chlorine atom instead of bromine.
2-(4-Fluorobenzylidene)malononitrile: A similar compound with a fluorine atom instead of bromine
Uniqueness: 2-(4-Bromobenzylidene)malononitrile is unique due to the presence of the bromine atom, which can influence its reactivity and properties. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFYWGVTXOLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277040 | |
Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-24-6 | |
Record name | 4-Bromobenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2826-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 532 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC532 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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